3-(2-Cyanopropan-2-yl)-N-(4-methyl-3-((3-methyl-4-oxo-3,4-dihydroquinazolin-6-yl)amino)phenyl)benzamide
Overview
Description
AZ-628 is a selective, orally available Raf inhibitor with excellent pharmacokinetic properties and robust tumor growth inhibition in xenograft studies ( (IC50 values are 29, 34 and 105 nM for c-Raf1, B-RafV600E and wild-type B-Raf, respectively). AZ-628 inhibits growth, and induces cell cycle arrest and apoptosis in colon and melanoma cell lines with the B-RafV600E mutation.
Scientific Research Applications
Antioxidant and Corrosion Inhibition
3-(2-Cyanopropan-2-yl)-N-(4-methyl-3-((3-methyl-4-oxo-3,4-dihydroquinazolin-6-yl)amino)phenyl)benzamide has applications in the field of industrial lubrication. Specifically, its derivatives have demonstrated potent antioxidant activity, crucial for protecting lubricating oils from oxidative degradation. For instance, derivatives such as 4-(3-amino-4-oxo-3,4-dihydroquinazolin-2-yl)phenyl-4-methylbenzene sulfonate exhibited remarkable antioxidant properties, enhancing the performance and lifespan of lubricating oils used in machinery and engines. Moreover, these compounds also act as corrosion inhibitors, further safeguarding machinery components from corrosive damage, thereby ensuring operational efficiency and longevity (Habib et al., 2014).
Antimicrobial and Antineoplastic Properties
Quinazoline derivatives, including those related to 3-(2-Cyanopropan-2-yl)-N-(4-methyl-3-((3-methyl-4-oxo-3,4-dihydroquinazolin-6-yl)amino)phenyl)benzamide, have shown promise in the development of novel antimicrobial and antineoplastic (anticancer) agents. A study highlighted the synthesis of such derivatives and their subsequent evaluation for antimicrobial properties against various bacterial strains. The results revealed that certain compounds exhibited significant antimicrobial activities, making them potential candidates for further drug development (Patel & Shaikh, 2011). Furthermore, certain 4-oxo-N-(4-oxo-3-substituted-3,4-dihydroquinazolin-2-yl amino)-2-phenylquinazoline-3(4H)-carboxamidines synthesized from these derivatives demonstrated potent anticancer activities against various cancer cell lines, showcasing the potential of these compounds in cancer therapy (Sulthana M.T, Chitra & Alagarsamy, 2019).
Anticonvulsant Activity
Quinazolinone derivatives have also been explored for their potential anticonvulsant properties. Research indicates that certain synthesized quinazolinone compounds exhibit potent anticonvulsant activities, presenting a potential avenue for the development of new anticonvulsant drugs. The study also involved structure-activity relationship (SAR) analysis to understand the molecular basis of the anticonvulsant effect, providing insights into the design of more effective and safer anticonvulsant drugs (Noureldin et al., 2017).
Structure-Activity Relationship in Cancer Therapy
Furthermore, the structural attributes of quinazolinone derivatives, including those similar to 3-(2-Cyanopropan-2-yl)-N-(4-methyl-3-((3-methyl-4-oxo-3,4-dihydroquinazolin-6-yl)amino)phenyl)benzamide, have been extensively studied to understand their interaction with biological targets, such as enzymes involved in cancer progression. These studies provide valuable insights into the design and synthesis of novel compounds with enhanced antiproliferative activities against tumor cells, contributing to the field of cancer drug development (Zhang et al., 2021).
properties
IUPAC Name |
3-(2-cyanopropan-2-yl)-N-[4-methyl-3-[(3-methyl-4-oxoquinazolin-6-yl)amino]phenyl]benzamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H25N5O2/c1-17-8-9-21(31-25(33)18-6-5-7-19(12-18)27(2,3)15-28)14-24(17)30-20-10-11-23-22(13-20)26(34)32(4)16-29-23/h5-14,16,30H,1-4H3,(H,31,33) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGBGPEDJXCYQPH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)C2=CC(=CC=C2)C(C)(C)C#N)NC3=CC4=C(C=C3)N=CN(C4=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H25N5O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70236677 | |
Record name | AZ-628 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70236677 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
451.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2-Cyanopropan-2-yl)-N-(4-methyl-3-((3-methyl-4-oxo-3,4-dihydroquinazolin-6-yl)amino)phenyl)benzamide | |
CAS RN |
878739-06-1 | |
Record name | AZ-628 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0878739061 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | AZ-628 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70236677 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 878739-06-1 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | AZ-628 | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/560S6B5D79 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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